![molecular formula C21H15NO5 B8141668 4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde](/img/structure/B8141668.png)
4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde is a complex organic compound belonging to the chromene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-2-oxochromene-7-amine with 2-oxochromene-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxochromene-7-amine
- 2-Oxochromene-3-carbaldehyde
- 4-Methyl-2-oxochromene-3-carbaldehyde
Uniqueness
4-[[(4-Methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chromene and aldehyde functionalities makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[[(4-methyl-2-oxochromen-7-yl)amino]methyl]-2-oxochromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-12-8-20(24)26-19-9-13(6-7-14(12)19)22-10-16-15-4-2-3-5-18(15)27-21(25)17(16)11-23/h2-9,11,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLRBCYCGBSWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NCC3=C(C(=O)OC4=CC=CC=C43)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
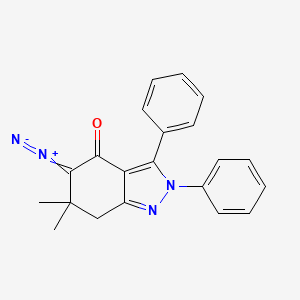
![3'-[4-(dimethylamino)phenyl]-6',6'-dimethyl-2',3-diphenylspiro[3-azabicyclo[3.1.0]hexane-6,5'-7H-indazole]-2,4,4'-trione](/img/structure/B8141603.png)
![3'-(4-chlorophenyl)-3-ethyl-6',6'-dimethyl-2'-phenylspiro[3-azabicyclo[3.1.0]hexane-6,5'-7H-indazole]-2,4,4'-trione](/img/structure/B8141614.png)
![4,5-Dimethoxycarbonyl-3'-(4-methoxyphenyl)-6',6'-dimethyl-4'-oxo-2'-phenyl-4',5',6',7'-tetrahydro-spiro[3h-pyrazole-3,5'-indazole]](/img/structure/B8141622.png)
![3'-[4-(dimethylamino)phenyl]-6',6'-dimethyl-2',5-diphenylspiro[3a,6a-dihydropyrrolo[3,4-c]pyrazole-3,5'-7H-indazole]-4,4',6-trione](/img/structure/B8141632.png)
![3'-(4-chlorophenyl)-6',6'-dimethyl-2',5-diphenylspiro[3a,6a-dihydropyrrolo[3,4-c]pyrazole-3,5'-7H-indazole]-4,4',6-trione](/img/structure/B8141633.png)
![6',6'-dimethyl-2',3',5-triphenylspiro[3a,6a-dihydropyrrolo[3,4-c]pyrazole-3,5'-7H-indazole]-4,4',6-trione](/img/structure/B8141635.png)
![3'-(4-chlorophenyl)-5-ethyl-6',6'-dimethyl-2'-phenylspiro[3a,6a-dihydropyrrolo[3,4-c]pyrazole-3,5'-7H-indazole]-4,4',6-trione](/img/structure/B8141639.png)
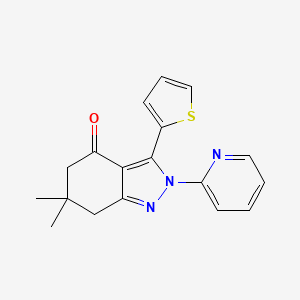
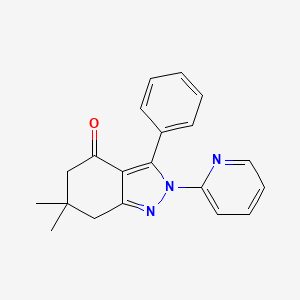
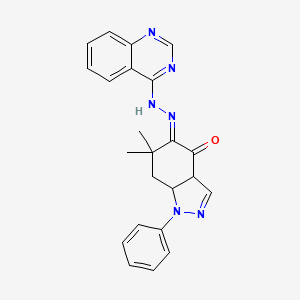
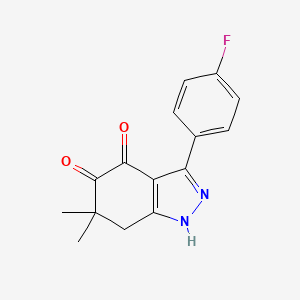
![4,7,7-trimethyl-3-oxo-N-(3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydro-4H-indazol-4-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B8141667.png)
![3-[(E)-N-(3,5-dibromopyridin-2-yl)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B8141672.png)
